molecular formula C3H8N2NaS2 B15352857 (2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt

(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt

Cat. No.: B15352857
M. Wt: 159.23 g/mol
InChI Key: QTGQROVJOJVGMG-UHFFFAOYSA-N
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Description

(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt: is a chemical compound with the molecular formula C3H8N2S2Na and a molecular weight of 159.22 g/mol . It is also known by its synonyms such as (2-Aminoethyl)dithiocarbamic Acid Sodium Salt and N-(2-Aminoethyl)carbamodithioic Acid Sodium Salt . This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-aminoethanol with carbon disulfide in the presence of sodium hydroxide . The reaction typically proceeds under alkaline conditions, resulting in the formation of the sodium salt of the dithiocarbamate derivative.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiol derivatives .

  • Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Disulfides: from oxidation reactions.

  • Thiol derivatives: from reduction reactions.

  • Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of materials for heavy metal uptake and as a stabilizer in various industrial processes.

Mechanism of Action

(2-Aminoethyl)[sulfanyl(carbonothioyl)]amine Sodium Salt: is compared with other similar compounds to highlight its uniqueness:

  • Dithiocarbamic Acid Derivatives: These compounds share similar structural features but may differ in their substituents and reactivity.

  • Thiol Compounds: While both contain sulfur, thiol compounds have different functional groups and reactivity profiles.

  • Amino Acid Derivatives: These compounds may have similar amino groups but differ in their sulfur-containing moieties.

Comparison with Similar Compounds

  • Dithiocarbamic Acid Derivatives

  • Thiol Compounds

  • Amino Acid Derivatives

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Properties

Molecular Formula

C3H8N2NaS2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C3H8N2S2.Na/c4-1-2-5-3(6)7;/h1-2,4H2,(H2,5,6,7);

InChI Key

QTGQROVJOJVGMG-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)S)N.[Na]

Origin of Product

United States

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